molecular formula C11H17NOS B2614250 N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine CAS No. 1153227-82-7

N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine

Cat. No.: B2614250
CAS No.: 1153227-82-7
M. Wt: 211.32
InChI Key: RLBRQUNHKQAJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine is a chemical compound that features a thiophene ring substituted with a methyl group and an oxan-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine typically involves the reaction of 3-methylthiophene with a suitable amine precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-nitrogen bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine is unique due to the presence of the oxan-4-amine moiety, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9-4-7-14-11(9)8-12-10-2-5-13-6-3-10/h4,7,10,12H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBRQUNHKQAJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.